6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine
Description
Properties
CAS No. |
649736-46-9 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-ethoxy-5-methyl-6-phenylmethoxypyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C16H17N3O2/c1-3-20-16-15-12(2)14(9-19(15)18-11-17-16)21-10-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
HRFCNVRTAMIDIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NN2C1=C(C(=C2)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bromohydrazone Intermediates
Another strategy involves using bromohydrazone intermediates:
Condensation Reaction : A bromohydrazone is formed by reacting an appropriate hydrazone with a brominated compound under acidic conditions.
Cyclization and Rearrangement : Following condensation, further reactions lead to the formation of the pyrrolo[2,1-f]triazine structure.
Advantages : This method can provide good yields and allows for easier purification of intermediates.
Limitations : The initial condensation step may require specific conditions to achieve optimal yields.
Multistep Synthesis
Multistep synthesis often involves several transformations:
Sequential Reactions : Starting from simple precursors, multiple reactions are performed sequentially to build up the complex structure of the target compound.
Intermediate Isolation : Intermediates can be isolated and characterized at various stages to ensure purity and correct structure before proceeding to the next step.
Advantages : This method can lead to high-purity products due to intermediate isolation.
Limitations : It is time-consuming and may require extensive workup procedures after each step.
Comparative Analysis of Methods
The following table summarizes the key aspects of each preparation method discussed:
| Method | Advantages | Limitations |
|---|---|---|
| Synthesis from Pyrrole Derivatives | Flexible functionalization; established protocols | Sensitive to reaction conditions |
| Bromohydrazone Intermediates | Good yields; easier purification | Requires specific acidic conditions |
| Multistep Synthesis | High purity through intermediate isolation | Time-consuming; extensive workups needed |
Research Findings
Recent studies have highlighted various synthetic strategies for preparing pyrrolo[2,1-f]triazine derivatives:
A review summarized diverse synthetic protocols over two decades, categorizing methods into six distinct types including those mentioned above.
Specific examples include the synthesis of C-nucleosides derived from pyrrolo[2,1-f]triazine that demonstrated promising biological activity against cancer cell lines.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the ethoxy and methyl groups contribute to its overall stability and solubility. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Azolotriazine Derivatives
Biological Activity
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an anticancer agent and enzyme inhibitor. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine typically involves cyclization reactions. A common method includes the reaction of 4-ethoxy-5-methylpyrrole with a benzyloxy-substituted triazine derivative in the presence of strong acid catalysts such as trifluoromethanesulfonic acid under reflux conditions. Microwave irradiation can also be employed to optimize yields and reduce reaction times .
Anticancer Properties
Research indicates that compounds within the pyrrolo[2,1-f][1,2,4]triazine family exhibit significant anticancer properties. For instance, derivatives have been screened against various cancer cell lines, including lung adenocarcinoma (A549) and fibroblast (NIH/3T3) cells. In one study, certain derivatives demonstrated potent antiproliferative activity and induced apoptosis in cancer cells .
Enzyme Inhibition
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting tyrosine kinases associated with growth factor receptors such as VEGFR-2 and FGFR-1. This inhibition is crucial for developing targeted cancer therapies .
The biological activity of this compound is largely attributed to its structural features:
- Binding Affinity : The benzyloxy group enhances binding affinity to molecular targets such as enzymes or receptors.
- Stability and Solubility : The ethoxy and methyl groups contribute to the compound's overall stability and solubility in biological systems.
- Inhibition Mechanism : The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions through specific interactions .
Study on Antitumor Activity
In a notable study evaluating various triazine derivatives for antitumor activity, several compounds were synthesized and tested. Among them, one derivative exhibited selective cytotoxicity towards lung cancer cells while sparing normal cells. The study utilized flow cytometry to assess apoptotic pathways activated by these compounds .
Enzyme Activity Assessment
Another study focused on the enzyme inhibition properties of related compounds. It was found that specific substitutions on the triazine core significantly increased inhibitory potency against kinases involved in tumor growth signaling pathways .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| Pyrrolo[2,1-f][1,2,4]triazines | Anticancer and antimicrobial | Diverse substitutions enhance activity |
| Benzyloxy-substituted triazines | Enzyme inhibitors | Improved binding affinity |
| Ethoxy-substituted heterocycles | Enhanced solubility | Increased stability in biological systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
